molecular formula C42H49Cl2N9O8 B12388777 PROTAC CDK9 degrader-6

PROTAC CDK9 degrader-6

Cat. No.: B12388777
M. Wt: 878.8 g/mol
InChI Key: SRUVBNFPTDBESG-UHFFFAOYSA-N
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Description

PROTAC CDK9 Degrader-6 is a proteolysis-targeting chimera (PROTAC) specifically designed to target and degrade cyclin-dependent kinase 9 (CDK9). CDK9 is a member of the cyclin-dependent kinase family, which plays a crucial role in the regulation of transcription elongation by RNA polymerase II. The degradation of CDK9 by this compound is mediated through the proteasome pathway, making it a promising compound for therapeutic applications, particularly in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC CDK9 Degrader-6 involves the conjugation of a ligand that binds to CDK9 with a ligand that recruits an E3 ubiquitin ligase. The process typically includes the following steps:

    Ligand Synthesis: The synthesis of the CDK9-binding ligand and the E3 ligase-binding ligand.

    Linker Attachment: The attachment of a linker molecule to one of the ligands.

    Conjugation: The conjugation of the two ligands via the linker to form the final PROTAC molecule.

Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: PROTAC CDK9 Degrader-6 primarily undergoes degradation reactions mediated by the proteasome pathway. This involves the following steps:

    Ubiquitination: The PROTAC recruits an E3 ubiquitin ligase, which ubiquitinates CDK9.

    Proteasomal Degradation: The ubiquitinated CDK9 is recognized and degraded by the proteasome.

Common Reagents and Conditions:

    Reagents: E3 ubiquitin ligase, ubiquitin, ATP.

    Conditions: Physiological conditions (37°C, pH 7.4).

Major Products: The major product of the degradation reaction is the breakdown of CDK9 into smaller peptide fragments, which are then further degraded into amino acids .

Scientific Research Applications

PROTAC CDK9 Degrader-6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PROTAC CDK9 Degrader-6 involves the following steps:

Comparison with Similar Compounds

    PROTAC CDK4/6 Degrader: Targets CDK4 and CDK6 for degradation.

    PROTAC CDK2 Degrader: Targets CDK2 for degradation.

    PROTAC CDK7 Degrader: Targets CDK7 for degradation.

Uniqueness of PROTAC CDK9 Degrader-6:

Properties

Molecular Formula

C42H49Cl2N9O8

Molecular Weight

878.8 g/mol

IUPAC Name

4-[(2,6-dichlorobenzoyl)amino]-N-[1-[11-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]undecanoyl]piperidin-4-yl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C42H49Cl2N9O8/c43-27-12-10-13-28(44)36(27)39(58)49-30-23-47-51-37(30)40(59)48-25-18-21-52(22-19-25)34(56)15-7-5-3-1-2-4-6-8-20-45-33(55)24-46-29-14-9-11-26-35(29)42(61)53(41(26)60)31-16-17-32(54)50-38(31)57/h9-14,23,25,31,46H,1-8,15-22,24H2,(H,45,55)(H,47,51)(H,48,59)(H,49,58)(H,50,54,57)

InChI Key

SRUVBNFPTDBESG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCCCCCCC(=O)N4CCC(CC4)NC(=O)C5=C(C=NN5)NC(=O)C6=C(C=CC=C6Cl)Cl

Origin of Product

United States

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